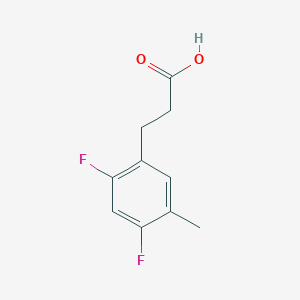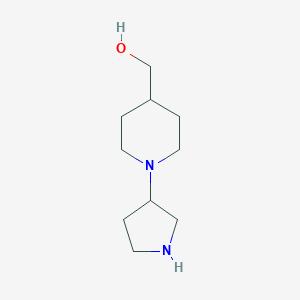
Hexakis(2-chloroethyl)-phosphoric triamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexakis(2-chloroethyl)-phosphoric triamide is a chemical compound known for its unique structure and properties It is characterized by the presence of six 2-chloroethyl groups attached to a phosphoric triamide core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hexakis(2-chloroethyl)-phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
POCl3+6HOCH2CH2Cl→(ClCH2CH2O)3P+3HCl
The reaction is usually conducted in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.
化学反応の分析
Types of Reactions: Hexakis(2-chloroethyl)-phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized phosphoric triamides.
科学的研究の応用
Hexakis(2-chloroethyl)-phosphoric triamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of hexakis(2-chloroethyl)-phosphoric triamide involves its interaction with various molecular targets. The 2-chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and nucleic acids. This can result in the inhibition of key biological pathways, making it a potential candidate for therapeutic applications.
類似化合物との比較
- Tris(2-chloroethyl) phosphate
- Hexakis(1-(2-chloroethyl)-tetrazole-N4)copper(II) salts
特性
分子式 |
C12H24Cl6N3OP |
|---|---|
分子量 |
470.0 g/mol |
IUPAC名 |
N-[bis[bis(2-chloroethyl)amino]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
InChI |
InChI=1S/C12H24Cl6N3OP/c13-1-7-19(8-2-14)23(22,20(9-3-15)10-4-16)21(11-5-17)12-6-18/h1-12H2 |
InChIキー |
KKIUMVJFQQIINL-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)P(=O)(N(CCCl)CCCl)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


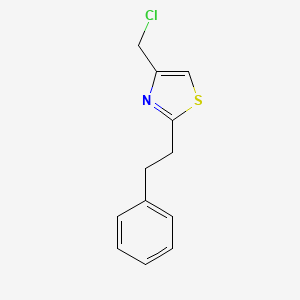
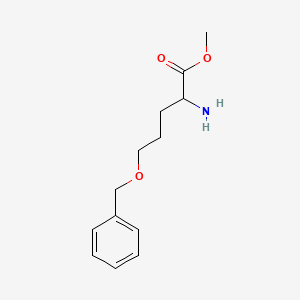
![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
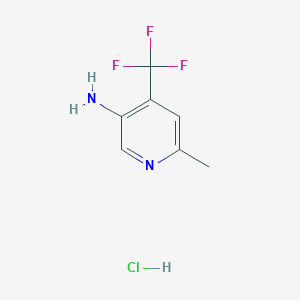
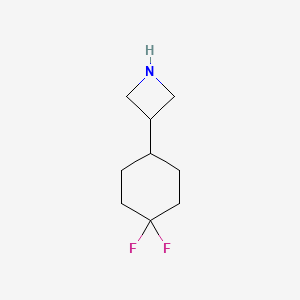


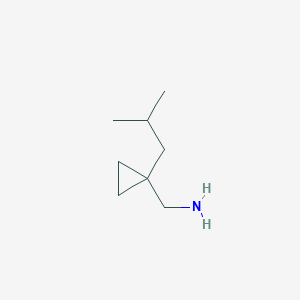
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
